

The Metabolic Pathway of Darunavir to Hydroxy Darunavir: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hydroxy Darunavir*

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This technical guide provides a comprehensive overview of the metabolic conversion of the HIV-1 protease inhibitor Darunavir to its hydroxylated metabolite, **Hydroxy Darunavir**. This document details the enzymatic pathway, presents relevant pharmacokinetic data, outlines experimental protocols for studying this biotransformation, and includes visualizations of the metabolic and experimental workflows.

Introduction

Darunavir is a potent antiretroviral drug that plays a crucial role in the management of HIV-1 infection.[1] Its efficacy is significantly influenced by its pharmacokinetic profile, which is primarily determined by its metabolism in the liver. A key metabolic pathway is the hydroxylation of Darunavir to form **Hydroxy Darunavir**. Understanding this metabolic conversion is critical for drug development, optimizing therapeutic regimens, and predicting potential drug-drug interactions.

The Metabolic Pathway of Darunavir

The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4 (CYP3A4), which is predominantly found in the liver and intestines.[2][3] Darunavir undergoes several oxidative metabolic reactions, including carbamate hydrolysis, aniline aromatic hydroxylation, and isobutyl aliphatic hydroxylation.[1][4] The formation of **Hydroxy Darunavir** is the result of isobutyl aliphatic hydroxylation.[5]

This metabolic process is significantly inhibited by the co-administration of Ritonavir, a potent CYP3A4 inhibitor.[2][3] This "boosting" effect of Ritonavir leads to a substantial increase in the plasma concentration and half-life of Darunavir, thereby enhancing its antiretroviral activity.[1][2]

Chemical Structures

The chemical structures of Darunavir and its metabolite, **Hydroxy Darunavir**, are presented below.

Darunavir:

- IUPAC Name: [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Molecular Formula: C₂₇H₃₇N₃O₇S

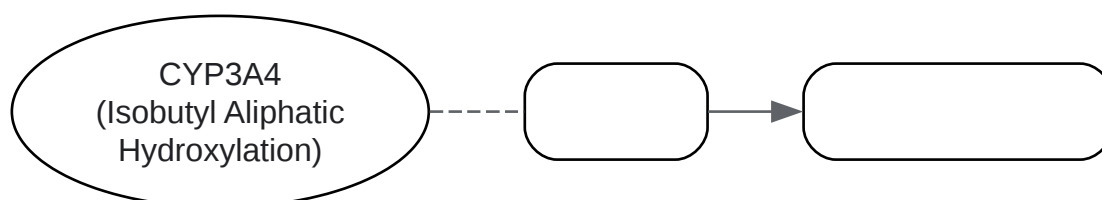
Hydroxy Darunavir:

- IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[6]
- Molecular Formula: C₂₇H₃₇N₃O₈S[7]

The hydroxylation occurs on the isobutyl group of the Darunavir molecule.

Metabolic Pathway Diagram

The following diagram illustrates the CYP3A4-mediated conversion of Darunavir to **Hydroxy Darunavir**.



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Figure 1: Metabolic conversion of Darunavir to **Hydroxy Darunavir**.

Quantitative Data

While specific Michaelis-Menten kinetic parameters (K_m and V_{max}) for the conversion of Darunavir to **Hydroxy Darunavir** by CYP3A4 are not readily available in published literature, pharmacokinetic studies provide valuable quantitative insights into the overall metabolism and excretion of Darunavir.

Table 1: Pharmacokinetic Parameters of Darunavir

Parameter	Unboosted Darunavir	Boosted Darunavir (with Ritonavir)	Reference
Bioavailability	37%	82%	[2]
Excretion in Feces	81.7% of administered radioactivity	79.5% of administered radioactivity	[1]
Excretion in Urine	12.2% of administered radioactivity	13.9% of administered radioactivity	[1]
Unchanged Darunavir in Feces	8.0% of dose	48.8% of dose	[1]
Unchanged Darunavir in Urine	1.2% of dose	7.7% of dose	[1]

Note: The data highlights the significant impact of Ritonavir on reducing the metabolism of Darunavir, leading to a higher proportion of the unchanged drug being excreted.

Experimental Protocols

The following sections provide a detailed methodology for a typical in vitro experiment to study the metabolism of Darunavir to **Hydroxy Darunavir** using human liver microsomes (HLMs).

In Vitro Metabolism of Darunavir in Human Liver Microsomes

Objective: To determine the in vitro metabolic conversion of Darunavir to **Hydroxy Darunavir** in human liver microsomes and to assess the inhibitory effect of Ritonavir.

Materials:

- Darunavir
- **Hydroxy Darunavir** (as a reference standard)
- Ritonavir
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Formic acid
- Ultrapure water
- Incubator/shaking water bath (37°C)
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

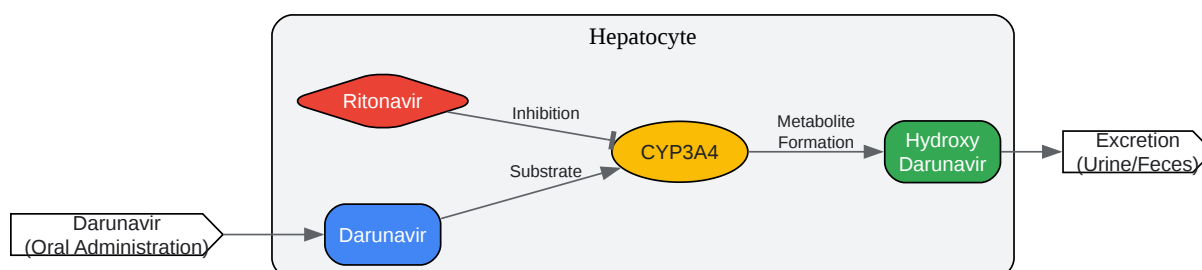
- Preparation of Reagents:
 - Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO or methanol).
 - Prepare a stock solution of Ritonavir.

- Prepare working solutions of Darunavir and Ritonavir by diluting the stock solutions in the incubation buffer.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL) and the Darunavir working solution (final concentration, e.g., 1 μ M) in potassium phosphate buffer at 37°C for 5 minutes.
 - For the inhibition assay, add the Ritonavir working solution to the incubation mixture.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - The final incubation volume is typically 200-500 μ L.
 - Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Reaction Termination and Sample Preparation:
 - Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
 - Vortex the samples vigorously to precipitate the proteins.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Darunavir and **Hydroxy Darunavir**.
 - Use a suitable C18 column for chromatographic separation.

- The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the parent and product ions for Darunavir, **Hydroxy Darunavir**, and the internal standard in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Calculate the rate of disappearance of Darunavir and the rate of formation of **Hydroxy Darunavir**.
 - Determine the effect of Ritonavir on the metabolic conversion by comparing the rates in the presence and absence of the inhibitor.

Mandatory Visualizations

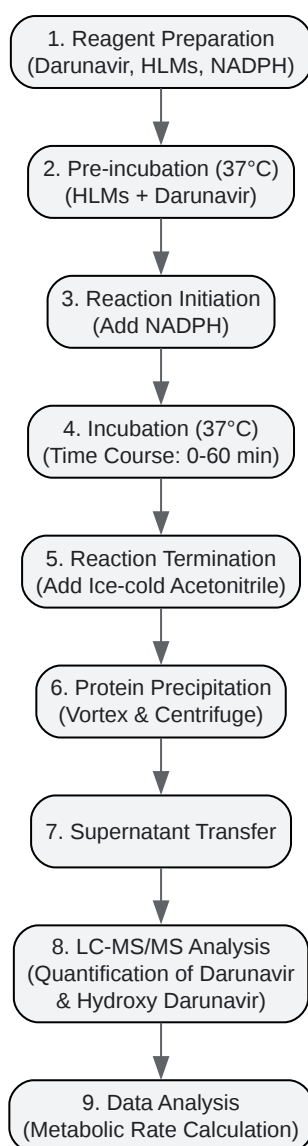
Signaling Pathway of Darunavir Metabolism



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Figure 2: Signaling pathway of Darunavir metabolism and inhibition by Ritonavir.

Experimental Workflow for In Vitro Metabolism Study



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Figure 3: Experimental workflow for an in vitro Darunavir metabolism assay.

Conclusion

The metabolic conversion of Darunavir to **Hydroxy Darunavir**, primarily mediated by CYP3A4, is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The co-administration of Ritonavir effectively inhibits this pathway, leading to increased plasma concentrations of Darunavir. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this and other drug metabolism pathways, contributing to the development of safer and more effective therapeutic strategies.

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